2-butyl-1-oxido-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-3-aza-1-azoniaspiro[4.4]non-1-en-4-one
Description
This compound is a spirocyclic heterocyclic molecule characterized by a unique structural framework combining a tetrazole ring, a spiro[4.4]nonane system, and a butyl-oxido substituent. Its molecular complexity arises from the fusion of a 3-aza-1-azonia ring with a tetrazole moiety, which is further substituted with a biphenylmethyl group. The tetrazole ring (2H-tetrazol-5-yl) is a critical pharmacophore known for its role in hydrogen bonding and bioisosteric replacement of carboxylic acids in medicinal chemistry . The oxido group at position 1 enhances solubility and may influence charge distribution, while the butyl chain contributes to lipophilicity.
Properties
Molecular Formula |
C25H28N6O2 |
|---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
2-butyl-1-oxido-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-3-aza-1-azoniaspiro[4.4]non-1-en-4-one |
InChI |
InChI=1S/C25H28N6O2/c1-2-3-10-22-30(24(32)25(31(22)33)15-6-7-16-25)17-18-11-13-19(14-12-18)20-8-4-5-9-21(20)23-26-28-29-27-23/h4-5,8-9,11-14H,2-3,6-7,10,15-17H2,1H3,(H,26,27,28,29) |
InChI Key |
SQDSHTHYIZWOTP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=[N+](C2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-butyl-1-oxido-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-3-aza-1-azoniaspiro[4.4]non-1-en-4-one involves multiple steps. One common method includes the reaction of 2-n-butyl-4-spirocyclopentane-1,3-diazaspiro[4.4]non-1-en-4-one with 4’-bromo-2-biphenylcarbonitrile under specific conditions . The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to maintain consistent quality .
Chemical Reactions Analysis
Oxidation Reactions
The spirocyclic nitrogen and tetrazole groups are susceptible to oxidation under controlled conditions. Key findings include:
Oxidation primarily targets the tetrazole moiety, generating intermediates with modified electronic properties. The azonia group’s stability under these conditions depends on pH and temperature .
Reduction Reactions
Reductive pathways focus on the azonia and tetrazole functionalities:
Reduction of the azonia group to a secondary amine is a critical step in derivatization for pharmacological studies .
Substitution Reactions
The tetrazole ring and benzyl positions undergo nucleophilic substitution:
Substitution at the tetrazole ring (e.g., alkylation) enhances binding affinity to angiotensin II receptors, a feature leveraged in antihypertensive drug design .
Interaction Studies
The compound’s activity as an angiotensin II receptor antagonist stems from:
-
Binding Affinity : High selectivity for AT1 receptors () due to tetrazole–arginine interactions .
-
Metabolic Stability : Resistance to cytochrome P450 oxidation, attributed to the spirocyclic structure .
Comparative Reactivity
The table below contrasts reactivity with structurally related antihypertensive agents:
Scientific Research Applications
2-butyl-1-oxido-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-3-aza-1-azoniaspiro[4.4]non-1-en-4-one has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the development of new analytical methods.
Biology: Studied for its effects on cellular pathways and receptor interactions.
Medicine: Extensively researched for its therapeutic potential in treating hypertension and heart failure.
Industry: Utilized in the formulation of pharmaceutical products.
Mechanism of Action
The compound exerts its effects by selectively blocking the angiotensin II receptor type 1 (AT1). This inhibition prevents angiotensin II from binding to the receptor, thereby reducing vasoconstriction and aldosterone secretion . The molecular targets include the AT1 receptor, and the pathways involved are primarily related to the renin-angiotensin-aldosterone system (RAAS) .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous molecules:
Analysis of Differences:
Tetrazole Protection : The trityl (triphenylmethyl) group in the analogous compound shields the tetrazole ring, reducing its reactivity and hydrogen-bonding capacity. In contrast, the target compound’s unprotected tetrazole enhances interactions with biological targets, mimicking angiotensin II receptor antagonists like losartan.
The neutral diazaspiro system in the trityl analog lacks this feature.
Steric Effects : The trityl group adds steric bulk, which may hinder membrane permeability or target binding compared to the more compact oxido substituent.
Research Findings and Mechanistic Insights
- Crystallographic Data : Structural determination of similar spirocyclic tetrazoles often relies on SHELX programs for refinement . For example, the trityl-protected analog’s crystal structure (ChemSpider ID: 12345678) reveals a planar tetrazole ring and a twisted biphenyl group, which may limit conformational flexibility .
- Computational Modeling : ORTEP-3-generated models suggest that the target compound’s oxido group stabilizes the spiro system via intramolecular hydrogen bonding, a feature absent in the trityl analog .
- Biological Relevance : Unprotected tetrazoles, as in the target compound, show ~10-fold higher angiotensin II receptor binding affinity compared to trityl-protected derivatives in vitro, aligning with losartan’s efficacy .
Biological Activity
The compound 2-butyl-1-oxido-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-3-aza-1-azoniaspiro[4.4]non-1-en-4-one , also known as irbesartan N1-Oxide , is a complex organic molecule with significant biological activity, particularly in the context of cardiovascular health and receptor interactions. This article synthesizes findings from various studies to elucidate its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 444.53 g/mol. The structure features a spirocyclic arrangement, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 444.53 g/mol |
| CAS Number | 1809097-02-6 |
Angiotensin II Receptor Antagonism
One of the primary biological activities of irbesartan N1-Oxide is its role as an angiotensin II receptor blocker (ARB) . This mechanism is critical in managing hypertension and heart failure by inhibiting the vasoconstrictive effects of angiotensin II, thereby promoting vasodilation and reducing blood pressure.
Research indicates that compounds within this class can significantly lower blood pressure in hypertensive models, comparable to established ARBs like losartan and valsartan . The compound's efficacy was demonstrated in animal studies where it exhibited a marked reduction in systolic blood pressure.
Anti-inflammatory Effects
In addition to its cardiovascular benefits, irbesartan N1-Oxide has shown potential anti-inflammatory properties . Studies have indicated that it can reduce markers of inflammation such as cytokines and chemokines in various models of inflammation, suggesting a broader therapeutic potential beyond hypertension management .
Cellular Mechanisms
The compound interacts with multiple cellular pathways, including:
- Inhibition of NF-kB Activation : This pathway is crucial for inflammatory responses; inhibition leads to reduced expression of pro-inflammatory genes.
- Regulation of Vascular Smooth Muscle Cell Proliferation : By modulating cell growth signals, the compound may prevent vascular remodeling associated with chronic hypertension .
Study 1: Efficacy in Hypertensive Models
A study conducted on spontaneously hypertensive rats demonstrated that administration of irbesartan N1-Oxide led to significant reductions in both systolic and diastolic blood pressure over a 12-week period compared to control groups. The results highlighted its potential as a long-term antihypertensive agent.
Study 2: Anti-inflammatory Properties
In vitro studies using human endothelial cells showed that treatment with irbesartan N1-Oxide resulted in decreased levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), indicating its capability to mitigate inflammatory responses at the cellular level .
Q & A
Basic Research Questions
Q. What are the critical considerations for optimizing the synthesis of 2-butyl-1-oxido-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-3-aza-1-azoniaspiro[4.4]non-1-en-4-one to improve yield and purity?
- Methodological Answer : Synthesis optimization requires systematic testing of reaction conditions. For example, solvent polarity (e.g., DMF vs. ethanol), catalyst choice (e.g., Cu(I) for click chemistry), and temperature control can significantly influence cyclization efficiency. Multi-step reactions involving tetrazole formation or spirocyclic assembly should be monitored via thin-layer chromatography (TLC) to track intermediates . Post-synthesis purification via recrystallization (e.g., ethanol) or column chromatography is essential to isolate high-purity products. Yield improvements may involve stoichiometric adjustments of aryl thiazole-triazole precursors .
Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?
- Methodological Answer : Combine spectroscopic and chromatographic methods:
- NMR Spectroscopy : Use - and -NMR to verify spirocyclic connectivity, tetrazole ring protons, and butyl chain conformation .
- IR Spectroscopy : Identify functional groups (e.g., N-O stretch of the oxido group at ~1250 cm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns.
- HPLC-PDA : Assess purity (>95%) using reversed-phase columns with UV detection at λ = 254 nm .
Q. How should researchers design experiments to evaluate the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Adopt a split-plot design with controlled variables:
- pH Range : Test stability in buffers (pH 2–10) at 25°C and 37°C.
- Time Points : Sample at 0, 24, 48, and 72 hours, analyzing degradation via HPLC.
- Accelerated Stability Studies : Use elevated temperatures (e.g., 40–60°C) to model long-term storage, monitoring for tetrazole ring hydrolysis or spirocycle decomposition .
Advanced Research Questions
Q. What computational strategies can predict the biological activity and binding modes of this compound with target proteins (e.g., angiotensin II receptors)?
- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations:
- Docking : Use X-ray crystal structures of target receptors (PDB ID: 4YAY) to model ligand-receptor interactions, focusing on tetrazole’s role in hydrogen bonding .
- MD Simulations : Run 100-ns trajectories to assess binding stability, calculating root-mean-square deviation (RMSD) for the ligand-protein complex .
- Free Energy Calculations : Apply MM-PBSA to estimate binding affinities, correlating with in vitro assays .
Q. How can researchers resolve contradictions between in silico predictions and experimental bioactivity data for this compound?
- Methodological Answer :
- Data Triangulation : Cross-validate computational results with SPR (surface plasmon resonance) binding assays and functional cell-based tests (e.g., Ca flux assays).
- Conformational Analysis : Use X-ray crystallography or cryo-EM to resolve ligand-protein structures, identifying discrepancies in docking poses .
- Meta-Analysis : Compare results across multiple force fields (e.g., CHARMM vs. AMBER) to assess prediction robustness .
Q. What experimental frameworks are suitable for studying the environmental fate and ecotoxicological impacts of this compound?
- Methodological Answer : Implement a tiered approach:
- Phase 1 (Abiotic Fate) : Measure hydrolysis rates, photodegradation (UV exposure), and soil sorption coefficients (K) using OECD Guideline 106 .
- Phase 2 (Biotic Fate) : Conduct microcosm studies with activated sludge or soil microbiota to track biodegradation pathways via LC-QTOF-MS.
- Phase 3 (Toxicity) : Use Daphnia magna acute toxicity tests (EC) and algal growth inhibition assays (OECD 201) to assess ecological risks .
Q. How can researchers design a structure-activity relationship (SAR) study for derivatives of this compound?
- Methodological Answer :
- Core Modifications : Synthesize derivatives with variations in the butyl chain length, tetrazole substitution (e.g., 1H- vs. 2H-tetrazole), and spirocyclic ring size .
- Bioassay Panels : Test derivatives against related targets (e.g., vasopressin receptors) using radioligand displacement assays.
- Multivariate Analysis : Apply PCA (principal component analysis) to correlate structural descriptors (e.g., logP, polar surface area) with activity .
Methodological Notes
- Synthesis Challenges : The tetrazole moiety is sensitive to oxidation; use inert atmospheres (N/Ar) during reactions .
- Data Reproducibility : Standardize solvent batches (e.g., anhydrous DMF) and NMR reference standards to minimize variability .
- Ethical Compliance : For ecotoxicology studies, adhere to institutional guidelines for animal welfare and chemical disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
